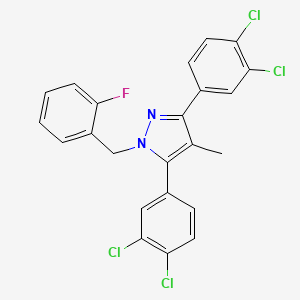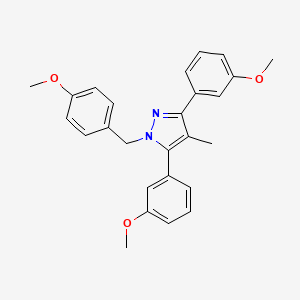![molecular formula C13H16F3N3OS B14927176 N-cyclohexyl-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14927176.png)
N-cyclohexyl-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Cyclohexyl-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is an organic compound with the molecular formula C13H16F3N3OS This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl-substituted pyrimidine ring, and a sulfanylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Sulfanylacetamide Moiety: The sulfanylacetamide moiety can be attached through a nucleophilic substitution reaction between the pyrimidine derivative and a suitable thiol compound, followed by acylation with an acyl chloride.
Industrial Production Methods
Industrial production of N1-Cyclohexyl-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the pyrimidine and thiol intermediates are synthesized and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification and Isolation: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Cyclohexyl-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride; typically carried out in an alcohol solvent such as ethanol at low temperatures.
Substitution: Amines or thiols; typically carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~1~-Cyclohexyl-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of N1-Cyclohexyl-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Protein-Protein Interactions: Interfering with the interactions between proteins, thereby affecting cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
N~1~-Cyclohexyl-2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N~1~-Cyclohexyl-2-{[4-(methyl)-2-pyrimidinyl]sulfanyl}acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N~1~-Cyclohexyl-2-{[4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide: Contains a pyridine ring instead of a pyrimidine ring, leading to variations in reactivity and applications.
N~1~-Cyclohexyl-2-{[4-(trifluoromethyl)-2-thiazolyl]sulfanyl}acetamide: Features a thiazole ring, which may confer different electronic and steric effects.
Propiedades
Fórmula molecular |
C13H16F3N3OS |
|---|---|
Peso molecular |
319.35 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C13H16F3N3OS/c14-13(15,16)10-6-7-17-12(19-10)21-8-11(20)18-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,18,20) |
Clave InChI |
DSBJGJKFPICNEE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-cyano-5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14927094.png)
![ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14927100.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927114.png)
![N,N'-(4-methylbenzene-1,2-diyl)bis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]](/img/structure/B14927126.png)

![2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14927154.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14927156.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927157.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927168.png)
![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927173.png)
![(2Z)-2-(cyclopropylimino)-3-[2-(3,4-diethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14927179.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927187.png)
